BenchChemオンラインストアへようこそ!

(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol

JNK3 MAP kinase inhibition Kinase inhibitor design Structure–activity relationship

(6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol (CAS 306934-89-4) is a fluorinated benzodioxin primary alcohol with the molecular formula C₉H₉FO₃ and a molecular weight of 184.16 g/mol. The compound belongs to the 1,3-benzodioxin class—six-membered heterocycles featuring a benzene ring fused to a 1,3-dioxin ring—and is commercially supplied at purities of 90–95% (Thermo Scientific Maybridge, AKSci).

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
CAS No. 306934-89-4
Cat. No. B1333678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol
CAS306934-89-4
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC(=C2)F)CO)OCO1
InChIInChI=1S/C9H9FO3/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2,11H,3-5H2
InChIKeyYLADDVZIEBXWQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol (CAS 306934-89-4): Core Scaffold Identity and Sourcing Profile


(6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol (CAS 306934-89-4) is a fluorinated benzodioxin primary alcohol with the molecular formula C₉H₉FO₃ and a molecular weight of 184.16 g/mol [1]. The compound belongs to the 1,3-benzodioxin class—six-membered heterocycles featuring a benzene ring fused to a 1,3-dioxin ring—and is commercially supplied at purities of 90–95% (Thermo Scientific Maybridge, AKSci) . Its defining structural elements are a 6-fluoro substituent on the aromatic ring and an 8-hydroxymethyl group, which together confer distinct reactivity and molecular recognition properties leveraged in kinase inhibitor design and fragment-based drug discovery campaigns.

Why (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol Cannot Be Replaced by Non-Fluorinated or Alternative-Substituted Benzodioxin Analogs


The 6-fluoro substituent on the benzodioxin core is not a passive structural feature—it directly modulates electron density on the aromatic ring, alters hydrogen-bond acceptor capacity, and critically influences ligand–protein recognition geometry in crystallographically validated binding sites . In JNK3 kinase inhibitor design, the 6-fluoro-1,3-benzodioxin-8-ylmethyl fragment engages the kinase hinge region and gatekeeper residue Met-146 in a manner that non-fluorinated or chloro-substituted analogs cannot replicate, as evidenced by X-ray co-crystal structures [1]. Similarly, the 8-hydroxymethyl group provides a primary alcohol handle for derivatization (e.g., conversion to mesylates, halides, or direct coupling) that amine, carboxylic acid, or unsubstituted analogs lack, making the compound a uniquely versatile intermediate for parallel medicinal chemistry campaigns .

Quantitative Differentiation Evidence for (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol Versus Closest Structural Analogs


JNK3 Kinase Inhibitor Potency: 6-Fluoro-Benzodioxin Scaffold Affords Nanomolar Affinity in Validated Oxime Series

In the N-benzylated isatin oxime series developed by Cao et al. (2009), the (3E)-5-fluoro-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1H-indole-2,3-dione 3-oxime derivative (BDBM50297466) displayed a Ki of 440 nM against JNK3 (MAPK10) in a spectrophotometric coupled enzyme assay [1]. This represents the direct benzodioxin-8-ylmethyl analog. The corresponding 4-phenyl-substituted derivative (BDBM50297480, (3Z)-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenyl-1H-indole-2,3-dione 3-oxime) showed a Ki of 1,800 nM, representing a roughly 4-fold loss in affinity when the 5-fluoro substitution on the isatin core is replaced by a 4-phenyl group [2]. X-ray co-crystal structures (PDB 3G9L, 3G90, 3G9N) confirm the 6-fluoro-benzodioxin fragment engages the kinase hinge and gatekeeper Met-146 [3].

JNK3 MAP kinase inhibition Kinase inhibitor design Structure–activity relationship

HIV-1 Integrase Fragment Hit: 6-Fluoro-Benzodioxine-8-Carboxylic Acid Identified as Validated Binder by X-Ray Crystallography

In a fragment-based screening campaign against the HIV-1 integrase core domain, 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid (the 8-carboxylic acid analog of the target compound) was identified as a validated fragment hit with a co-crystal structure solved at 2.10 Å resolution (PDB 3VQB) [1]. The 6-fluoro substituent was critical for fragment recognition in the integrase binding pocket. The target compound (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol represents the reduced alcohol analog of this validated fragment hit, offering a different vector for elaboration (hydroxymethyl vs. carboxyl) while retaining the identical 6-fluoro-benzodioxin core geometry [2]. This provides empirical precedent—not prediction—that the 6-fluoro-1,3-benzodioxin scaffold is a productive starting point for hit-to-lead optimization in antiviral target campaigns.

HIV-1 integrase Fragment-based drug discovery X-ray crystallography

Physicochemical Property Differentiation: XLogP and Hydrogen-Bond Profile of 6-Fluoro vs. Non-Fluorinated and Alternative-Substituted Benzodioxin-8-Methanols

The 6-fluoro substitution on the benzodioxin-8-methanol scaffold produces a computable lipophilicity shift versus non-halogenated and alternative-halogenated analogs. The target compound has a PubChem-computed XLogP3-AA of 0.6 and a hydrogen bond acceptor count of 4 (three oxygen atoms plus one fluorine) [1]. In contrast, the 6-chloro analog ((6-chloro-4H-1,3-benzodioxin-8-yl)methanol, MW 200.62) is expected to have higher logP due to the larger, more lipophilic chlorine atom, while the 2,2-dimethyl analog ((2,2-dimethyl-4H-1,3-benzodioxin-8-yl)methanol, CAS 206879-71-2) introduces steric bulk at the dioxin ring rather than electronic modulation of the aromatic system [2]. The fluorine atom's strong electron-withdrawing effect (Hammett σₘ = 0.34) alters the pKa of the phenolic-like oxygen and the reactivity of the adjacent hydroxymethyl group, a property not replicated by alkyl or hydrogen substitutions .

Lipophilicity modulation Physicochemical profiling Medicinal chemistry design

Functional Group Orthogonality: Primary Alcohol as a Synthetic Handle Compared to Amine and Carboxylic Acid Benzodioxin Congeners

The 8-hydroxymethyl group in (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol provides a neutral, readily derivatizable primary alcohol handle. This is evidenced by the parallel synthesis of N-benzyl isatin oximes (Cao et al., 2009), where the alcohol was converted to the corresponding benzyl bromide (6-fluoro-4H-benzo[d][1,3]dioxin-8-ylmethyl bromide, CAS 1165892-50-1) for N-alkylation of isatin oxime cores . The analogous amine ((6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine, CAS 306934-88-3, MW 183.18) and carboxylic acid (6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid, CAS 321309-28-8, MW 198.15) congeners are commercially available but impose different reactivity profiles . The alcohol enables Mitsunobu coupling, mesylation/tosylation for nucleophilic displacement, and oxidation to the aldehyde (CAS 306934-87-2) or carboxylic acid—a synthetic divergence not available from the amine or acid starting points .

Synthetic intermediate Functional group interconversion Parallel synthesis

Kinase Selectivity Profile: JNK3 Selectivity Over p38 MAP Kinase in 6-Fluoro-Benzodioxin-Containing Inhibitors

The Cao et al. (2009) study explicitly demonstrated that N-benzylated isatin oximes incorporating the (6-fluoro-4H-1,3-benzodioxin-8-yl)methyl fragment inhibit JNK3 but do not inhibit p38 MAP kinase, as stated in the publication abstract and confirmed by the selectivity data [1]. X-ray crystallographic structures (PDB 3G9L, 3G9N, 3G90) revealed that this selectivity is driven by the interaction of the 6-fluoro-benzodioxin moiety with the gatekeeper residue methionine-146 in JNK3—a residue that differs in p38α (Thr-106), providing a structural rationale for the observed selectivity [2]. While the free alcohol itself was not directly tested, the (6-fluoro-4H-1,3-benzodioxin-8-yl)methyl fragment is the conserved pharmacophoric element across all selective compounds in the series, establishing it as the critical selectivity-determining substructure [3].

Kinase selectivity JNK3 vs. p38 Gatekeeper residue targeting

Procurement-Relevant Application Scenarios for (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol


JNK3-Targeted Kinase Inhibitor Library Synthesis

Based on the validated Ki data (440 nM JNK3) and X-ray co-crystal structures (PDB 3G9L, 3G9N, 3G90), (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol serves as the optimal precursor for generating the 6-fluoro-4H-1,3-benzodioxin-8-ylmethyl bromide (via Appel or PBr₃ reaction) for N-alkylation of isatin oxime or related heterocyclic cores [1]. The resulting compounds have demonstrated JNK3 inhibition with selectivity over p38α MAP kinase—a profile directly attributable to the 6-fluoro-benzodioxin fragment's interaction with gatekeeper Met-146. Procurement of this alcohol enables a documented synthetic route to kinase inhibitors with structural biology validation, reducing the risk of investing in alternative benzodioxin building blocks lacking crystallographic precedent [2].

Fragment-Based Drug Discovery (FBDD) Against HIV-1 Integrase and Related Antiviral Targets

The co-crystal structure of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid with HIV-1 integrase (PDB 3VQB, 2.10 Å) establishes the 6-fluoro-1,3-benzodioxin scaffold as a validated fragment hit for antiviral targets [3]. (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol, as the reduced alcohol analog, offers a distinct growing vector (hydroxymethyl) that can be elaborated via O-alkylation, esterification, or oxidation to access chemical space not explored with the carboxylic acid fragment. This scenario is particularly relevant for FBDD groups seeking to expand upon validated fragment hits with alternative synthetic handles while retaining the core recognition elements.

Physicochemical Property Optimization in CNS-Penetrant Compound Design

With a computed XLogP of 0.6, molecular weight of 184.16, and only one rotatable bond, (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol resides in favorable CNS MPO (Multiparameter Optimization) chemical space [4]. The 6-fluoro substitution strategically lowers lipophilicity by ~0.5–0.8 log units compared to the 6-chloro analog while providing a smaller steric footprint (F vs. Cl van der Waals radius difference of 0.28 Å). For medicinal chemistry programs targeting CNS kinases (e.g., JNK3 in neurodegeneration), this compound offers a procurement-ready fragment with a documented CNS-favorable property profile and a validated kinase selectivity handle.

Parallel Medicinal Chemistry: Multi-Vector Library Enumeration from a Single Building Block

The primary alcohol functional group enables divergent synthesis through at least five distinct pathways: (1) conversion to benzyl bromide for N-alkylation, (2) oxidation to aldehyde for reductive amination, (3) Mitsunobu coupling for ether formation, (4) esterification for prodrug design, and (5) mesylation for nucleophilic displacement with amines, thiols, or azides . This orthogonal reactivity makes (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol the most versatile single procurement among the 6-fluoro-1,3-benzodioxin-8-yl congeners (alcohol vs. amine vs. acid), enabling maximum library diversity from a single inventory item—a critical consideration for resource-constrained medicinal chemistry laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.